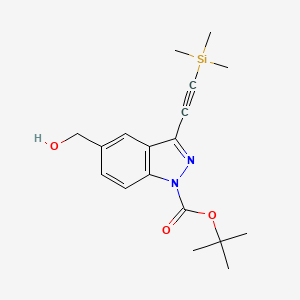
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate
Übersicht
Beschreibung
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate: is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a trimethylsilylethynyl group attached to the indazole core. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as hydrazines and ortho-substituted benzenes.
Introduction of the Trimethylsilylethynyl Group: The trimethylsilylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a trimethylsilyl group in the presence of a palladium catalyst.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde as the reagent.
Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and strong reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving indazole derivatives.
Industry: It is used in the development of new materials and chemicals, particularly those with unique structural and functional properties.
Wirkmechanismus
The mechanism of action of tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate can be compared with other similar compounds, such as:
This compound: This compound is similar in structure but may have different functional groups or substituents.
This compound: This compound has a similar indazole core but different substituents, leading to different chemical and biological properties.
This compound: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C18H24N2O3Si |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3Si/c1-18(2,3)23-17(22)20-16-8-7-13(12-21)11-14(16)15(19-20)9-10-24(4,5)6/h7-8,11,21H,12H2,1-6H3 |
InChI-Schlüssel |
ARZRMTWJAOWMFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C(=N1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromo-1-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)ethanone](/img/structure/B8517666.png)
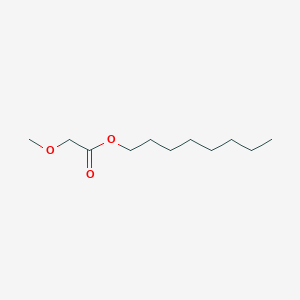
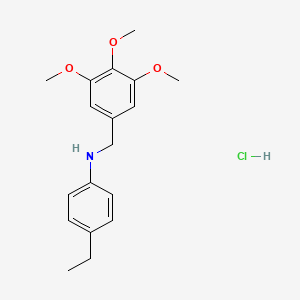
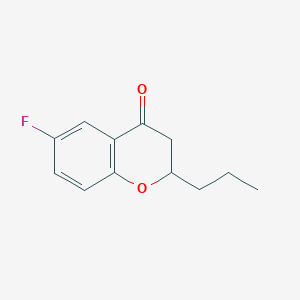
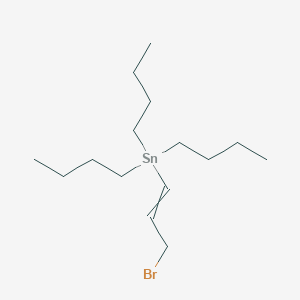
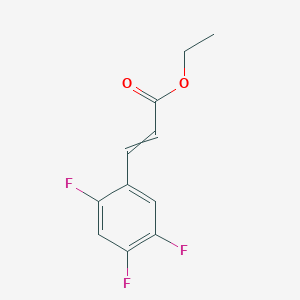
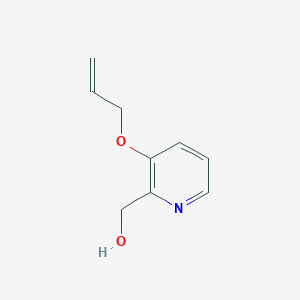
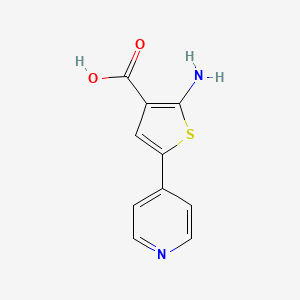
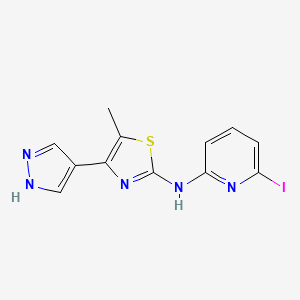
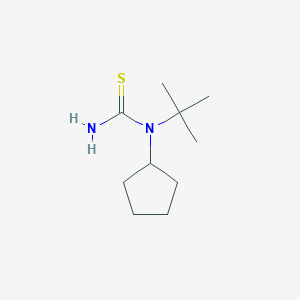

![methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate](/img/structure/B8517754.png)
![1-(Acetyloxy)-6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8517762.png)

